molecular formula C27H21NO3 B15211732 2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate CAS No. 105772-24-5

2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate

Cat. No.: B15211732
CAS No.: 105772-24-5
M. Wt: 407.5 g/mol
InChI Key: YAFLSHZSGKWFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate is a complex organic compound with a unique structure that combines indeno, pyrrol, and acetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate typically involves multi-step organic reactions. One common method involves the condensation of indeno[1,2-b]pyrrole derivatives with acetic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate stands out due to its unique combination of indeno, pyrrol, and acetate moieties, which confer distinct chemical and biological properties

Properties

CAS No.

105772-24-5

Molecular Formula

C27H21NO3

Molecular Weight

407.5 g/mol

IUPAC Name

2-(4-oxo-2,3-diphenylindeno[1,2-b]pyrrol-1-yl)ethyl acetate

InChI

InChI=1S/C27H21NO3/c1-18(29)31-17-16-28-25(20-12-6-3-7-13-20)23(19-10-4-2-5-11-19)24-26(28)21-14-8-9-15-22(21)27(24)30/h2-15H,16-17H2,1H3

InChI Key

YAFLSHZSGKWFDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1C(=C(C2=C1C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.